N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide is a complex organic compound with a unique structure that includes methoxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
3,4-Dimethoxyphenethylamine: Lacks the sulfonamide and methoxy groups on the benzene ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14(2)16-7-9-18(25-4)20(13-16)27(22,23)21-11-10-15-6-8-17(24-3)19(12-15)26-5/h6-9,12-14,21H,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNDNFGJFSDOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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